(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid is an organic compound with the molecular formula C13H21BN2O2 It is a boronic acid derivative that features a phenyl ring substituted with a boronic acid group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 4-methylpiperazine.
Formation of Intermediate: The first step involves the reaction of 4-bromoacetophenone with 4-methylpiperazine to form an intermediate compound, 4-(1-(4-methylpiperazin-1-yl)ethyl)phenyl bromide.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), and temperature (80-100°C).
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), and mild temperature conditions.
Substitution: Electrophiles (e.g., alkyl halides), solvent (e.g., dichloromethane), and room temperature.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl structures, which are common in pharmaceuticals and materials science.
Biology
In biological research, this compound is used in the development of boron-containing drugs. Boronic acids have been explored for their potential as enzyme inhibitors, particularly in the inhibition of proteases and kinases.
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic applications. Boronic acid-containing compounds have shown promise in the treatment of cancer, diabetes, and bacterial infections due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one: This compound shares the piperazine and phenyl moieties but lacks the boronic acid group.
4-(4-Methyl-1-piperazinyl)phenylboronic acid: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and piperazine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[1-(4-methylpiperazin-1-yl)ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18/h3-6,11,17-18H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJJUVULSZUPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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